N'-Methanesulfonylacetohydrazide
Description
N'-Methanesulfonylacetohydrazide (I-15) is a sulfonohydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) attached to an acetohydrazide backbone. Its molecular structure includes a 5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl acetyl moiety (Fig. 1). Synthesized via condensation of methanesulfonohydrazide with a chromenone-acetyl intermediate, it exhibits a pale yellow solid appearance, a melting point of 266–267°C, and a moderate yield of 78% .
Properties
IUPAC Name |
N'-methylsulfonylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-3(6)4-5-9(2,7)8/h5H,1-2H3,(H,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNPDPSWBIMHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Methylsulfonyl)acetohydrazide typically involves the reaction of methylsulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The crude product is then purified by recrystallization from an appropriate solvent, such as absolute alcohol .
Industrial Production Methods
While specific industrial production methods for N’-(Methylsulfonyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(Methylsulfonyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, sulfides, and various substituted hydrazides .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Its biological activities suggest potential therapeutic applications, although further research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of N’-(Methylsulfonyl)acetohydrazide involves its interaction with biological targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their activity. This mechanism is similar to that of other sulfonyl-containing compounds, which are known to inhibit enzymes by forming stable adducts .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural variations among sulfonohydrazide derivatives include substituents on the sulfonyl group and the acetyl-linked aromatic system. Table 1 summarizes critical data for I-15 and related compounds:
Key Observations:
- Substituent Effects: Bulky substituents (e.g., iodine in I-10) correlate with higher melting points, likely due to increased molecular packing efficiency. Trifluoromethyl groups (I-13) enhance thermal stability without significantly altering melting points compared to I-15 .
- Yield Variations: Electron-deficient sulfonyl groups (e.g., trifluoromethane in I-13) show higher yields (85%) than I-15 (78%), suggesting improved reaction efficiency with strong electron-withdrawing groups .
- Biological Relevance: Nitrofuranyl sulfonohydrazides () exhibit antiparasitic activity, whereas I-15’s chromenone backbone may prioritize fungicidal applications .
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